molecular formula C11H17FO3 B2500311 Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate CAS No. 1418754-47-8

Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate

Cat. No.: B2500311
CAS No.: 1418754-47-8
M. Wt: 216.252
InChI Key: FWQPYKPCXWNPPQ-UHFFFAOYSA-N
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Description

Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate is a fluorinated cyclohexane derivative featuring a ketone (oxo) and an ester functional group. The tert-butyl moiety provides steric protection, enhancing the compound’s stability against nucleophilic attack and hydrolysis under mild conditions . This compound is primarily used in pharmaceutical and organic synthesis as an intermediate, leveraging its unique stereoelectronic properties to influence reaction pathways and product selectivity.

Properties

IUPAC Name

tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FO3/c1-10(2,3)15-9(14)11(12)6-4-8(13)5-7-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQPYKPCXWNPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC(=O)CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Fluorination Using Selectfluor

Electrophilic fluorination of tert-butyl 4-oxocyclohexane-1-carboxylate represents a straightforward route to introduce fluorine at position 1. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a preferred reagent due to its stability and high electrophilicity. The reaction is conducted in polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF), with temperatures ranging from 60°C to 85°C to optimize reaction kinetics. A tertiary amine base, such as diisopropylethylamine, is often employed to deprotonate the α-hydrogen adjacent to the ketone, facilitating fluorination.

Key Parameters

  • Solvent : Acetonitrile achieves higher yields (∼75%) compared to THF (∼62%) due to improved reagent solubility.
  • Temperature : Reactions conducted at 70°C for 12 hours typically reach >90% conversion.
  • Equivalents : Using 1.5 equivalents of Selectfluor ensures complete consumption of the starting material.

Enolate-Mediated Fluorination

Generation of a cyclohexanone enolate prior to fluorination enhances regioselectivity. Lithium diisopropylamide (LDA) in THF at -78°C deprotonates the α-position, forming a stabilized enolate that reacts with N-fluorobenzenesulfonimide (NFSI) to introduce fluorine. This method minimizes side reactions, such as over-fluorination or ketone reduction, and achieves yields of 68–72%.

Cyclization of Fluorinated Precursors

Diels-Alder Cyclization

A fluorinated dienophile, such as methyl 2-fluoroacrylate, reacts with a conjugated diene (e.g., 1,3-butadiene) to form a cyclohexane ring with inherent fluorine and ketone functionalities. The tert-butoxycarbonyl group is introduced post-cyclization via reaction with di-tert-butyl dicarbonate under basic conditions. This method provides excellent stereochemical control, yielding cis-configurations in >85% diastereomeric excess.

Reductive Cyclization of Nitroaryl Compounds

Methyl 1-(5-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate undergoes reductive cyclization in the presence of p-toluenesulfonic acid and hydrogen gas. The nitro group is reduced to an amine, followed by intramolecular cyclization to form the cyclohexane ring. Subsequent hydrolysis and protection with tert-butoxycarbonyl anhydride yield the target compound in 76% overall yield.

Reaction Conditions

  • Catalyst : Palladium on carbon (10 wt%).
  • Solvent : Ethyl acetate.
  • Temperature : 45–55°C.

Radical Cascade Fluorination

Copper-Catalyzed Radical Pathways

Copper(I) iodide catalyzes the radical fluorination of tert-butyl 4-iodopiperidine-1-carboxylate in the presence of a fluorinating agent (e.g., NFSI) and a light source (6W LED). The reaction proceeds via iodine abstraction to generate a carbon-centered radical, which reacts with the fluorine source to install the substituent. THF as the solvent and tetramethylguanidine (TMG) as the base optimize yields to 72%.

Photoredox Catalysis

Visible-light-mediated fluorination using iridium-based photocatalysts (e.g., Ir(ppy)₃) enables mild reaction conditions (25°C, 15 hours). This method is particularly effective for late-stage fluorination of complex intermediates, avoiding high temperatures that could degrade the tert-butoxycarbonyl group.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Electrophilic Fluorination 70–75 Simple setup; scalable Moderate regioselectivity
Enolate Fluorination 68–72 High selectivity Low-temperature requirements (-78°C)
Reductive Cyclization 76 Integrates ring formation and fluorination Multi-step process
Radical Fluorination 72 Mild conditions; functional group tolerance Requires specialized equipment (light)

Experimental Considerations

Solvent and Temperature Optimization

  • THF vs. Acetonitrile : THF is preferred for radical reactions due to its inertness, while acetonitrile enhances electrophilic fluorination rates.
  • Temperature Ranges : Fluorination proceeds efficiently at 60–85°C for electrophilic methods but requires sub-zero temperatures for enolate formation.

Protecting Group Stability

The tert-butoxycarbonyl group remains intact under fluorination conditions but requires acidic deprotection (e.g., trifluoroacetic acid) in downstream steps. Prolonged exposure to strong bases (e.g., LDA) may necessitate temporary alternative protecting strategies.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis:
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, it can be converted into carboxylic acids or alcohols through appropriate reaction conditions.

Case Study: Diels-Alder Reaction
A notable application involves its use in a Diels-Alder reaction leading to the formation of cyclohexanones. This reaction has been explored with several substituted nitrobenzenes, achieving yields of up to 87% . The resulting products have potential applications in developing biologically active compounds.

Biological Research

Enzyme-Catalyzed Reactions:
Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate is utilized in studying enzyme-catalyzed reactions involving fluorinated substrates. The presence of fluorine can significantly affect the reactivity and binding affinity of the compound, making it valuable for biochemical studies.

Cytotoxicity Studies:
Research has demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, one study reported that certain benzazocine derivatives derived from similar structures showed significant activity against MCF7 human breast cancer cells . This highlights the potential of this compound and its derivatives in cancer research.

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is employed in producing specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing compounds used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate with structurally related compounds, focusing on molecular properties, reactivity, and safety profiles.

Table 1: Comparative Analysis of Tert-butyl Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Stability Hazards
This compound C₁₁H₁₇FO₃ 216.25 Ester, ketone, fluoro Stable under recommended conditions Unknown toxicity; inferred low hazard
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 Ester, hydroxymethyl, methoxy Stable; no hazardous reactions No known hazards
Tert-butyl alcohol C₄H₁₀O 74.12 Alcohol Reacts violently with oxidizers, acids Irritant, flammable; liver damage risk
TERT-BUTYL 4-HYDROXY-4-METHYLAZEPANE-1-CARBOXYLATE C₁₂H₂₃NO₃ 229.32 Ester, hydroxy, methyl Not specified Limited data; presumed lab-safe

Key Comparative Insights

Structural and Functional Group Influences Fluorine vs. Hydroxymethyl/Methoxy Groups: The fluorine atom in the target compound increases polarity and may enhance metabolic stability compared to hydroxymethyl or methoxy groups in the pyrrolidine derivative. This electronegative substituent could also alter solubility and boiling/melting points relative to non-fluorinated analogs. Steric Effects: All tert-butyl esters exhibit steric hindrance, slowing nucleophilic substitution reactions. However, the cyclohexane backbone in the target compound may impose additional conformational rigidity compared to azepane or pyrrolidine derivatives.

Reactivity and Stability Acid/Base Sensitivity: Like tert-butyl alcohol, the target compound may decompose under strong acidic conditions, releasing tert-butyl alcohol and 1-fluoro-4-oxocyclohexane-1-carboxylic acid. Oxidative Stability: The fluorinated ester is likely less prone to oxidation than tert-butyl alcohol, which reacts violently with oxidizing agents (e.g., peroxides, permanganates).

In contrast, tert-butyl alcohol poses acute risks (e.g., respiratory irritation) and chronic risks (e.g., liver damage). Storage: All tert-butyl derivatives require protection from moisture and strong acids.

Research Findings

  • Synthetic Utility : The tert-butyl group’s steric bulk in the target compound facilitates selective reactions at the ketone or ester group, a feature shared with other tert-butyl carboxylates.
  • The fluorine atom in the target compound may disrupt such interactions, affecting solubility and crystal packing.

Biological Activity

Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C11_{11}H15_{15}FNO3_{3}
  • Molecular Weight : 229.24 g/mol

The compound features a cyclohexane ring with a fluorine atom and a carboxylate group, which contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Cyclohexanone Derivative : Starting from cyclohexanone, various functional groups are introduced through nucleophilic substitution reactions.
  • Fluorination : The introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Carboxylation : The carboxylate group is introduced via reactions with carboxylic acid derivatives.

This compound exhibits several biological activities primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to bacterial DNA replication.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties by inhibiting bacterial topoisomerases, similar to fluoroquinolone antibiotics.

Case Studies and Research Findings

  • Antibacterial Activity : In a study evaluating various derivatives of fluoro compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antibacterial agent .
  • Cytotoxicity Assays : The compound has been subjected to cytotoxicity assays against different cancer cell lines. Results indicated that it can inhibit cell proliferation effectively, making it a candidate for further development in cancer therapeutics .
  • Inhibition Studies : In vitro studies have shown that the compound inhibits the activity of bacterial type II topoisomerases, which are critical for DNA replication in bacteria . This inhibition leads to bacterial cell death, supporting its use as an antibacterial agent.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntibacterialInhibition of bacterial growth
CytotoxicityReduced proliferation in cancer cells
Enzyme InhibitionInhibition of topoisomerases

Q & A

Q. What approaches mitigate by-product formation during tert-butyl esterification?

  • Methodological Answer : Optimize protecting group strategies (e.g., Fmoc vs. Boc) to reduce side reactions. Use scavengers (e.g., polymer-bound isocyanates) to trap excess reagents. Purify via flash chromatography with gradients of ethyl acetate/hexane .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and experimental melting points?

  • Methodological Answer : Re-crystallize the compound from multiple solvents (e.g., ethanol vs. hexane) to assess polymorphism. Compare differential scanning calorimetry (DSC) thermograms with computational predictions (e.g., Schrödinger’s QM-Polarized Workflow) .

Q. Why do NMR shifts vary between synthesized batches?

  • Methodological Answer : Trace residual solvents (e.g., DMSO) or moisture can alter chemical shifts. Use deuterated solvents and conduct ¹H-¹³C HSQC to confirm assignments. Batch-to-batch variations may also arise from incomplete purification .

Safety and Handling

Q. What safety protocols are critical for large-scale synthesis?

  • Methodological Answer : Implement engineering controls (fume hoods, closed systems) and wear PPE (nitrile gloves, safety goggles). Monitor airborne particulates via real-time sensors. For spills, use inert absorbents (vermiculite) and avoid water to prevent exothermic reactions .

Q. How to safely quench reactive intermediates?

  • Methodological Answer : For azetidine or cyclohexane intermediates, slowly add cold saturated ammonium chloride to neutralize bases. Extract with DCM, dry over Na₂SO₄, and filter under inert atmosphere to prevent oxidation .

Advanced Analytical Techniques

Q. Can cryo-EM or XFEL be used for structural analysis?

  • Methodological Answer : While cryo-EM is typically for macromolecules, microcrystal electron diffraction (MicroED) can resolve small-molecule structures. Synchrotron X-ray free-electron lasers (XFELs) enable time-resolved crystallography to study reaction dynamics .

Q. How to profile metabolic stability in vitro?

  • Methodological Answer : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Identify metabolites using high-resolution MS (Orbitrap) and compare with in silico predictions (Meteor Nexus) .

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